4H-1-Benzopyran-2-carboxylic acid, 8-methyl-6-nitro-4-oxo-, ethyl ester
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Overview
Description
Ethyl 8-methyl-6-nitro-4-oxo-4H-chromene-2-carboxylate is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methyl-6-nitro-4-oxo-4H-chromene-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with salicylaldehyde in the presence of a base, followed by nitration to introduce the nitro group at the 6-position . The reaction conditions often involve refluxing in ethanol or methanol, with the addition of a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-6-nitro-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction of the nitro group: Ethyl 8-methyl-6-amino-4-oxo-4H-chromene-2-carboxylate.
Reduction of the carbonyl group: Ethyl 8-methyl-6-nitro-4-hydroxy-4H-chromene-2-carboxylate.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-methyl-6-nitro-4-oxo-4H-chromene-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 8-methyl-6-nitro-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activities .
Comparison with Similar Compounds
Ethyl 8-methyl-6-nitro-4-oxo-4H-chromene-2-carboxylate can be compared with other chromene derivatives such as:
Methyl 8-nitro-4-oxo-4H-chromene-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 6-methyl-8-nitro-4-oxo-4H-chromene-2-carboxylate: Similar structure but with the methyl group at the 6-position instead of the 8-position.
The uniqueness of ethyl 8-methyl-6-nitro-4-oxo-4H-chromene-2-carboxylate lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
38322-76-8 |
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Molecular Formula |
C13H11NO6 |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
ethyl 8-methyl-6-nitro-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C13H11NO6/c1-3-19-13(16)11-6-10(15)9-5-8(14(17)18)4-7(2)12(9)20-11/h4-6H,3H2,1-2H3 |
InChI Key |
JWOFCRXKTGBJCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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